2-Methoxy-3'-piperidinomethyl benzophenone

Vue d'ensemble

Description

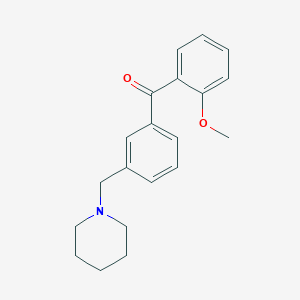

2-Methoxy-3’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO2 and a molecular weight of 309.41 g/mol . It is also known by its IUPAC name, (2-methoxyphenyl)[3-(1-piperidinylmethyl)phenyl]methanone . This compound is characterized by the presence of a methoxy group, a piperidinomethyl group, and a benzophenone core structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3’-piperidinomethyl benzophenone typically involves the reaction of 2-methoxybenzoyl chloride with 3-(piperidin-1-ylmethyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 2-hydroxy-3’-piperidinomethyl benzophenone.

Reduction: Formation of 2-methoxy-3’-piperidinomethyl benzohydrol.

Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

The potential therapeutic uses of 2-Methoxy-3'-piperidinomethyl benzophenone are significant due to its interaction with biological targets:

- Neuroactive Effects : Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, indicating potential applications in treating neurological disorders. Further research using molecular docking simulations is warranted to elucidate these interactions .

- Anticancer Properties : As a derivative of Mannich bases, it has been investigated for cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications on the piperidine or methoxy groups could enhance its anticancer efficacy .

Material Science

In material science, this compound can serve as a UV filter due to its ability to absorb UV radiation effectively. This property is crucial for developing coatings and plastics that require protection from UV degradation.

Organic Synthesis

The compound acts as a building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions. Its unique functional groups allow it to participate in diverse synthetic pathways, making it valuable for researchers aiming to develop new compounds .

Case Study 1: Neurotransmitter Interaction

A study focused on the binding affinity of this compound with neurotransmitter receptors demonstrated promising results. Initial findings indicated that it could potentially modulate serotonin and dopamine pathways, suggesting its utility in neuropharmacology .

Case Study 2: Anticancer Activity

Research involving various Mannich bases has shown that structural modifications can significantly impact their cytotoxicity against cancer cells. In vitro studies revealed that derivatives of this compound exhibited enhanced activity against specific cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer), highlighting its potential as a lead compound for drug development .

Mécanisme D'action

The mechanism of action of 2-Methoxy-3’-piperidinomethyl benzophenone is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-4-methoxybenzophenone: Similar structure but with a hydroxyl group instead of a piperidinomethyl group.

2-Methoxybenzophenone: Lacks the piperidinomethyl group.

3’-Piperidinomethyl benzophenone: Lacks the methoxy group.

Uniqueness

2-Methoxy-3’-piperidinomethyl benzophenone is unique due to the presence of both a methoxy group and a piperidinomethyl group, which can impart distinct chemical and biological properties compared to its analogs. This combination of functional groups can enhance its solubility, reactivity, and potential interactions with biological targets.

Activité Biologique

2-Methoxy-3'-piperidinomethyl benzophenone is a compound within the benzophenone class, notable for its unique structural features, including a methoxy group and a piperidinomethyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of neuroactive effects and interactions with various receptors.

- Molecular Formula : CHNO

- Molecular Weight : 309.41 g/mol

- Solubility : Moderate solubility in organic solvents

The compound's structure allows for various chemical reactions, such as nucleophilic substitutions involving the piperidine ring and electrophilic aromatic substitutions facilitated by the methoxy group. These properties are essential for synthesizing derivatives that may enhance its biological activity.

Interaction with Neurotransmitter Receptors

Preliminary studies suggest that this compound may interact with serotonin (5-HT) and dopamine receptors, which are crucial in neurotransmission and could explain its potential neuroactive effects. Molecular docking simulations indicate a favorable binding affinity to these receptors, warranting further investigation through binding assays to elucidate its therapeutic potential.

Case Studies and Research Findings

- Neuroactive Effects : A study indicated that compounds structurally related to this compound exhibited significant neuroactive properties. The binding affinity to serotonin and dopamine receptors was assessed using radiolabeled ligands, revealing promising results for future therapeutic applications.

- Toxicological Assessment : Research has shown that similar benzophenone compounds can exhibit endocrine-disrupting effects. For example, benzophenone-3 (BP-3), a related compound, was found to bioaccumulate in aquatic organisms, leading to hormonal disruptions. This raises concerns about the ecological impact of this compound if released into the environment .

Comparative Analysis with Related Compounds

The following table summarizes key structural and biological characteristics of compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4'-Methoxy-2-piperidinomethyl benzophenone | CHNO | Different substitution pattern on the benzophenone ring |

| 3-Methoxy-3'-piperidinomethyl benzophenone | CHNO | Similar structure but different methoxy position |

| 2-Methoxy-2'-piperidinomethyl benzophenone | CHNO | Variation in piperidine positioning |

The distinct substitution pattern of this compound may confer unique biological activities compared to its analogs.

Propriétés

IUPAC Name |

(2-methoxyphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-23-19-11-4-3-10-18(19)20(22)17-9-7-8-16(14-17)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMCIWRWIPBNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643125 | |

| Record name | (2-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-62-6 | |

| Record name | (2-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.